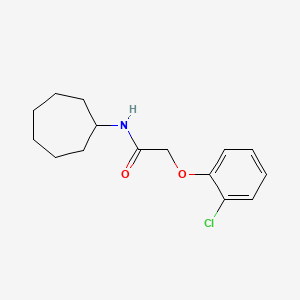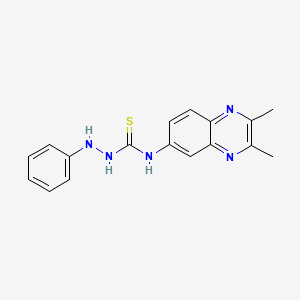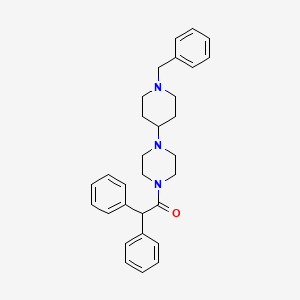
N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide), also known as MPMB or 4-Me-MPH, is a chemical compound that belongs to the amphetamine class of drugs. It is a stimulant that is used in scientific research to study the effects of amphetamines on the central nervous system. It is a relatively new compound and has gained popularity in the research community due to its unique properties.
Mécanisme D'action
The mechanism of action of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) is similar to that of other amphetamines. It acts as a substrate for the dopamine and norepinephrine transporters, which leads to an increase in their release. This increase in neurotransmitter release leads to an increase in the activity of the central nervous system.
Biochemical and Physiological Effects
N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) has been found to have several biochemical and physiological effects. It increases the release of dopamine and norepinephrine, which leads to an increase in locomotor activity. It has also been found to increase heart rate and blood pressure in animals. Additionally, it has been found to increase the release of corticosterone, which is a hormone that is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) in lab experiments include its unique properties and its ability to increase the release of dopamine and norepinephrine. This makes it a useful tool for studying the effects of amphetamines on the central nervous system. However, the limitations of using N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) include its potential for abuse and its potential for producing side effects.
Orientations Futures
There are several future directions for research on N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide). One area of research could focus on the potential therapeutic uses of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide), such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Another area of research could focus on the potential side effects of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide), such as its effects on the cardiovascular system. Additionally, research could focus on the development of new compounds that have similar properties to N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) but with fewer side effects.
Méthodes De Synthèse
The synthesis of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) involves several steps, including the reaction of 4-methylbenzoyl chloride with 3-methylbutanoyl chloride in the presence of a base. The resulting intermediate is then reacted with ammonia to form the final product. The synthesis of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) is a highly specialized process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) is used in scientific research to study the effects of amphetamines on the central nervous system. It has been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood, attention, and motivation. N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) has also been found to increase locomotor activity in animals, which is a measure of their activity level.
Propriétés
IUPAC Name |
3-methyl-N-[4-methyl-2-(3-methylbutanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-11(2)8-16(20)18-14-7-6-13(5)10-15(14)19-17(21)9-12(3)4/h6-7,10-12H,8-9H2,1-5H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCSIWBZCSVETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)C)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)
![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)


![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)

![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)
